Cefminox sodium
Overview
Description
Cefminox sodium (CMNX) is a semisynthetic cephamycin antibiotic with a broad spectrum of antibacterial activity, including effectiveness against various bacterial species such as Haemophilus influenzae, Serratia marcescens, and Citrobacter freundii. It has been shown to have marked resistance to beta-lactamase, which enhances its therapeutic potential. CMNX is particularly noted for its higher activity in vivo compared to in vitro, making it a valuable drug for treating conditions like acute peritonitis and prostatic hyperplasia, whether inflammation is present or not .
Synthesis Analysis
The synthesis of cefminox sodium involves multiple steps, including substitution, acylation, deprotection, and further substitution reactions. A new related substance of cefminox sodium was synthesized starting from a benzhydryl derivative and methanthiol, with the final structure confirmed by 1H NMR and mass spectrometry (MS). This process highlights the complexity of synthesizing cephamycin antibiotics and the importance of identifying and characterizing impurities that may arise during the synthesis .
Molecular Structure Analysis
Cefminox sodium's molecular structure includes a D-amino acid moiety derived from D-cysteine at the C-7B side chain, which contributes to its strong bactericidal activity. This structure is believed to enable a dual action mechanism, which is reflected in its potent activity in suppressing bacterial regrowth and its effectiveness in vivo .
Chemical Reactions Analysis
The chemical stability and reactions of cefminox sodium have been studied in various contexts. For instance, it has been found to be compatible and stable when mixed with pefloxacin in 0.9% sodium chloride injection for up to 6 hours at room temperature, which is important for clinical applications where combination therapy is required . Additionally, the drug's interaction with CO2 and relative humidity has been investigated, although this was in the context of a different sodium salt, celecoxib sodium, which showed a rapid and reversible change in hydration state with varying humidity .
Physical and Chemical Properties Analysis
Cefminox sodium's physical and chemical properties have been extensively studied to ensure its efficacy and safety as a pharmaceutical agent. Techniques such as high-performance liquid chromatography (HPLC) have been employed to determine related substances and their content in cefminox sodium for injection, confirming the method's simplicity, reproducibility, and suitability for quality control . High molecular exclusion chromatography (HPSEC) has also been used to separate and quantify polymers in cefminox sodium, demonstrating the method's effectiveness in ensuring the purity of the drug . Furthermore, the safety profile of cefminox sodium has been evaluated through postmarketing surveillance, revealing a low incidence of side effects and no specific adverse effects in elderly patients or children .
Scientific Research Applications
Characterization and Impurity Analysis
- Impurity Characterization : Cefminox sodium's impurities and isomers have been studied extensively. In a 2018 study, thirteen unknown impurities and isomers were separated and characterized using liquid chromatography coupled with ion trap/time-of-flight mass spectrometry. This research enhances understanding of the drug's purity and composition (Yu Xu, Dandan Wang, Lan Tang, Jian Wang, 2018).
Drug Penetration and Tissue Concentration
Prostatic Tissue Penetration : Studies have investigated Cefminox sodium's ability to penetrate prostatic tissue. In 2006 and 1990, research showed that the drug's penetration into prostatic tissue is not significantly influenced by inflammation, indicating its potential in treating prostatic infections (I. Sasagawa, O. Yamaguchi, Y. Shiraiwa, 2006); (I. Sasagawa, 1990).
Concentration in Acute Peritonitis : A 1985 study revealed that Cefminox sodium concentrations in infected tissues were higher than non-infected tissues, suggesting its efficacy in treating acute peritonitis (T. Nakamura, I. Hashimoto, Y. Sawada, J. Mikami, M. Yoshimoto, H. Nishindai, Y. Nakanishi, Y. Kasai, 1985).
Stability and Compatibility
Stability with Intravenous Fluid : Research on the stability of Cefminox sodium in various intravenous infusion solutions was conducted in 2007. This study is crucial for understanding its stability and compatibility in clinical settings (Guo Zong-hua, 2007).
Synthesis of New Related Substance : A 2013 study focused on the synthesis and structural identification of a new related substance of Cefminox, contributing to the understanding of its chemical composition and potential impurities (T. Hua, 2013).
Drug Interaction and Clinical Application
Pharmacological Properties : A 1990 study described the potent in vivo efficacy and bactericidal action of Cefminox, which is particularly significant against Gram-negative and anaerobic bacteria (S. Watanabe, S. Omoto, 1990).
Clinical Use in Obstetrics and Gynecology : In 1985, Cefminox was used in various obstetrical and gynecological infections. The study found it effective, particularly against E. coli infections, without noticeable side effects (M. Tateno, C. Maruyama, 1985).
Future Directions
properties
IUPAC Name |
sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIDXLKJYJVQOE-YNJMIPHHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N7NaO7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefminox sodium | |
CAS RN |
75498-96-3, 92636-39-0 | |
Record name | Cefminox sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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